molecular formula C9H4F3N3 B595374 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1261365-58-5

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B595374
CAS No.: 1261365-58-5
M. Wt: 211.147
InChI Key: MIYMIGHPGAEBEN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities.

Scientific Research Applications

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications:

Safety and Hazards

While specific safety and hazard information for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is not available, it’s important to handle all chemicals with care and take necessary precautions such as wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The choice of method depends on the desired target compound and the availability of starting materials. The direct fluorination method and the building-block method are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridine-3-carbonitrile
  • 2-(Trifluoromethyl)pyridine-3-carbonitrile
  • 2,3-dichloro-5-(trifluoromethyl)pyridine

Uniqueness

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-4-15-8-5(1-2-14-8)6(7)3-13/h1-2,4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYMIGHPGAEBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679126
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-58-5
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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